N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide
Overview
Description
N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and an imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The active hydrogen atoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted cyanoacetamides, amines, and heterocyclic compounds, which can have significant biological and chemical properties .
Scientific Research Applications
N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide has a wide range of applications in scientific research:
Medicine: Research into the compound’s medicinal properties includes its potential use as an anticancer or antimicrobial agent.
Industry: The compound is used in the production of advanced materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism by which N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano groups and imidamide moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives, such as N-aryl cyanoacetamides and N-heteryl cyanoacetamides . These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness
N’-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide is unique due to its specific combination of cyano groups and imidamide moiety, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6/c14-6-5-10-1-3-11(4-2-10)18-9-19-13(8-16)12(17)7-15/h1-4,9H,5,17H2,(H,18,19)/b13-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJBKDWRJXRGQZ-SEYXRHQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC=NC(=C(C#N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC#N)NC=N/C(=C(/C#N)\N)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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